![molecular formula C13H20N2O2 B2577806 6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200424-17-3](/img/structure/B2577806.png)
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a chemical compound with a molecular weight of 257.33 . Its IUPAC name is tert-butyl (2-formyl-3- (tetrahydrofuran-3-yl)propyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-13 (2,3)18-12 (16)14-7-11 (8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3, (H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
The specific chemical reactions involving “6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one” are not available in the search results. More detailed information might be found in specialized chemical databases or literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.33 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
- Indole Scaffold : The compound’s indole core makes it valuable for designing novel drugs. Indole derivatives have been associated with anticancer, anti-inflammatory, antinociceptive, and antipsychotic activities .
- Unnatural Amino Acids : The compound has been used in the asymmetric synthesis of unnatural amino acids . Its unique structure contributes to chiral building blocks.
- Enyne Side Chain Introduction : The Horner–Wadsworth–Emmons olefination facilitates the addition of a TBS-protected enyne side chain at the 4-position of the compound .
- Formylation and Reduction : Sequential steps involving Vilsmeier formylation and NaBH4 reduction lead to the desired product .
Drug Discovery and Medicinal Chemistry
Asymmetric Synthesis
Bifunctional Compounds
Chemical Properties and Reactions
Chemical Library Synthesis
Safety and Hazards
properties
IUPAC Name |
6-tert-butyl-2-(oxolan-3-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)11-4-5-12(16)15(14-11)8-10-6-7-17-9-10/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQVSCSHEAFKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one |
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